(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a heterocyclic compound that features a unique structure with a chlorine atom and a phenyl group attached to an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the reaction of cyclohexene with chloramines-T to form cyclohexane aziridine. This intermediate is then reacted with an allyl Grignard reagent to obtain trans-N-p-toluenesulfonyl-2-(2-propenyl)-cyclohexylamine. Subsequent steps include oxidation, methyl esterification, and benzyl esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves using readily available starting materials and optimizing reaction conditions to maximize yield and minimize waste. The use of catalysts and green chemistry principles is often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, with reagents such as chlorine or bromine and nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation; amines in basic conditions for nucleophilic substitution
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
(3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole: Similar in structure but with a Boc-protected hydroxyl group.
rac-(3aR,7aS)-2-(4-Chlorobutyl)hexahydro-1H-isoindole-1,3(2H)-dione: Contains a chlorobutyl group and a dione functionality
Uniqueness
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56229-57-3 |
---|---|
Molecular Formula |
C14H16ClN |
Molecular Weight |
233.73 g/mol |
IUPAC Name |
(3aR,7aS)-5-chloro-2-phenyl-1,3,3a,4,7,7a-hexahydroisoindole |
InChI |
InChI=1S/C14H16ClN/c15-13-7-6-11-9-16(10-12(11)8-13)14-4-2-1-3-5-14/h1-5,7,11-12H,6,8-10H2/t11-,12+/m1/s1 |
InChI Key |
LWTDIVWLDBBYOP-NEPJUHHUSA-N |
Isomeric SMILES |
C1C=C(C[C@@H]2[C@H]1CN(C2)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1C=C(CC2C1CN(C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.